

# An In-depth Technical Guide to Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N: Chemical Properties and Synthesis

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## Compound of Interest

Compound Name: *Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic pathways of the isotopically labeled antifungal agent, **Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N**. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry.

## Chemical Properties

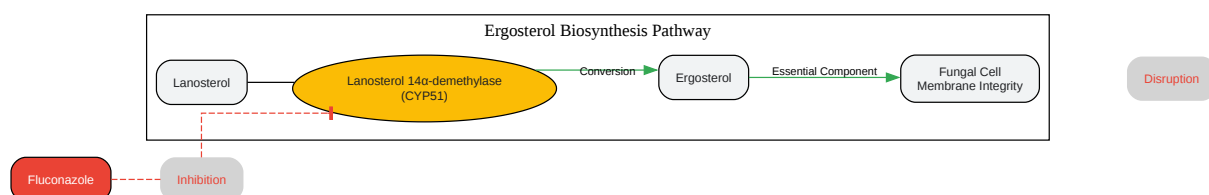
**Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N** is a stable isotope-labeled version of Fluconazole, a broad-spectrum triazole antifungal drug. The incorporation of two Carbon-13 (<sup>13</sup>C) atoms and one Nitrogen-15 (<sup>15</sup>N) atom into the fluconazole structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of fluconazole in biological matrices. This labeling does not alter the chemical reactivity of the molecule.

Table 1: Physicochemical Properties of Fluconazole and its Isotopologue

Property	Fluconazole	Fluconazole-13C2,15N
Molecular Formula	C <sub>13</sub> H <sub>12</sub> F <sub>2</sub> N <sub>6</sub> O	C <sub>11</sub> <sup>13</sup> C <sub>2</sub> H <sub>12</sub> F <sub>2</sub> N <sub>5</sub> <sup>15</sup> NO
Molecular Weight	306.27 g/mol [1][2][3]	309.25 g/mol [4]
Appearance	White crystalline powder	Solid at room temperature[5]
Melting Point	138-140 °C	Not explicitly available, expected to be similar to Fluconazole
Solubility	Slightly soluble in water; Soluble in DMSO and ethanol[6][2][3]	Expected to have similar solubility to Fluconazole
CAS Number	86386-73-4[6][2]	1309935-84-9[4]

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase.[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By blocking the conversion of lanosterol to ergosterol, fluconazole disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[7][9][8]



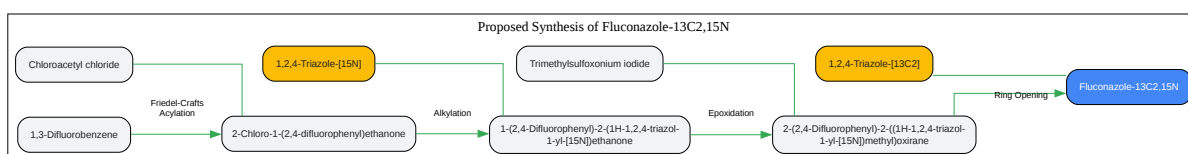
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Caption: Mechanism of action of Fluconazole.

## Synthesis of Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N

A specific, detailed synthesis protocol for **Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N** is not readily available in the public domain. However, based on established synthetic routes for unlabeled fluconazole, a plausible pathway can be proposed utilizing isotopically labeled starting materials. The following represents a generalized synthetic scheme adapted from known methods. The key to producing the desired labeled compound is the strategic introduction of <sup>13</sup>C and <sup>15</sup>N isotopes in the precursor molecules.

One common synthetic approach for fluconazole involves the reaction of a substituted acetophenone derivative with 1,2,4-triazole, followed by the introduction of the second triazole ring. To synthesize **Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N**, one could start with a <sup>13</sup>C-labeled precursor for the central propan-2-ol backbone and <sup>15</sup>N-labeled 1,2,4-triazole.



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Caption: A plausible synthetic route for **Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N**.

## Experimental Protocol (Hypothetical)

This protocol is a generalized representation and would require optimization.

Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

- To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
- Slowly add chloroacetyl chloride at a controlled temperature.
- The reaction is stirred until completion, monitored by TLC or GC.
- The reaction mixture is then quenched and the product is extracted, dried, and purified.

#### Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl-[<sup>15</sup>N])ethanone

- The product from Step 1 is reacted with <sup>15</sup>N-labeled 1,2,4-triazole in a suitable solvent (e.g., acetone) in the presence of a base (e.g., potassium carbonate).
- The reaction is heated to reflux and monitored for completion.
- The product is isolated by filtration and purified.

#### Step 3: Synthesis of 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl-[<sup>15</sup>N])methyl)oxirane

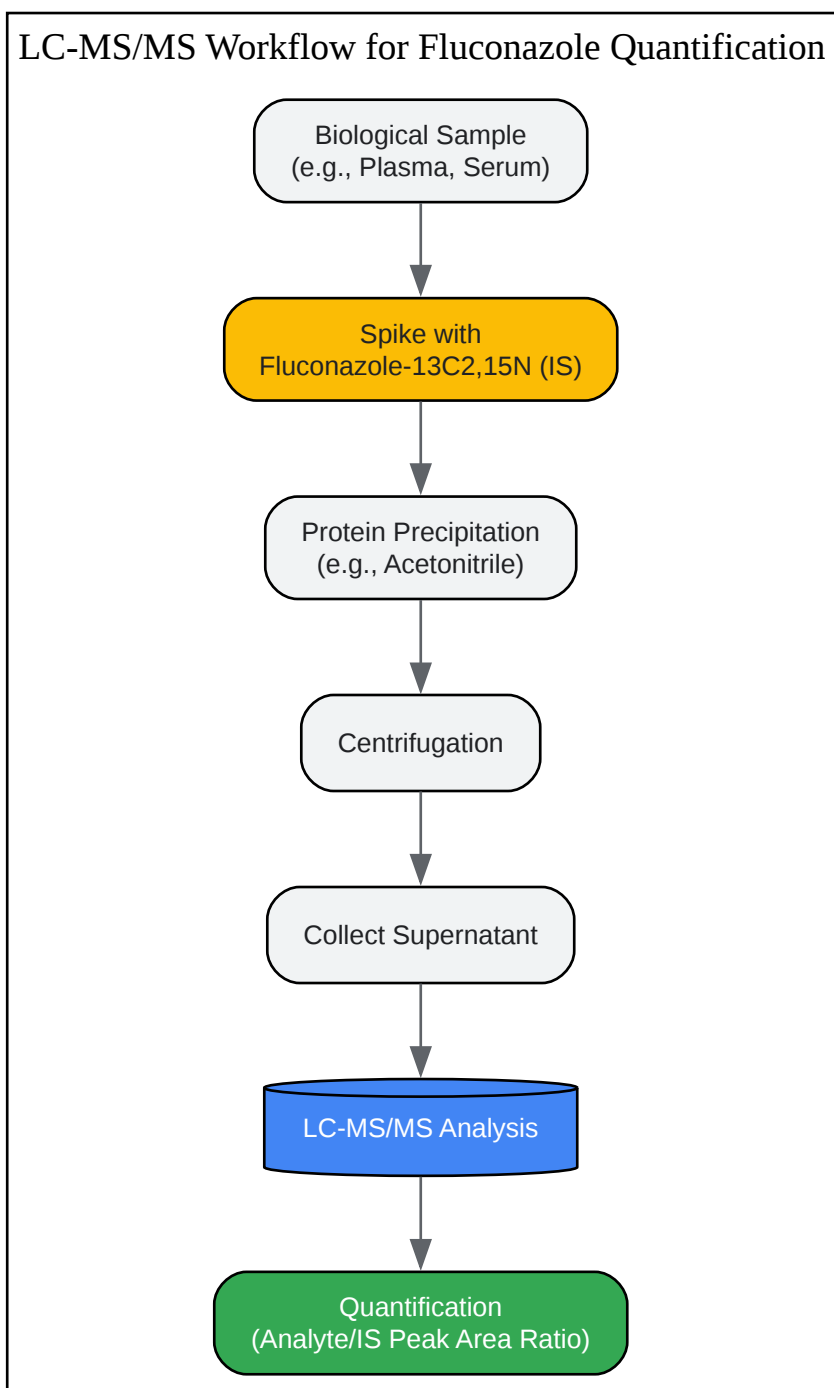
- The ketone from Step 2 is reacted with trimethylsulfoxonium iodide in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMSO).
- The reaction is typically run at room temperature.
- The resulting epoxide is extracted and purified.

#### Step 4: Synthesis of Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N

- The epoxide from Step 3 is reacted with <sup>13</sup>C<sub>2</sub>-labeled 1,2,4-triazole in a suitable solvent (e.g., DMF) in the presence of a base (e.g., potassium carbonate).
- The reaction mixture is heated to promote the ring-opening of the epoxide.
- After completion, the final product, Fluconazole-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N, is isolated and purified using techniques such as column chromatography and recrystallization.

## Application as an Internal Standard in LC-MS/MS Analysis

**Fluconazole-13C<sub>2</sub>,15N** is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring (TDM) of fluconazole in biological samples such as plasma or serum.<sup>[10]</sup> The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to high accuracy and precision.<sup>[10]</sup>



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